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Compound Name: Phenol--oxotitanium (2/1)

Cat. No.: B15483624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of titanium-based

catalysts, particularly those derived from or active in the presence of phenol, in various organic

synthesis applications. The focus is on the catalytic hydroxylation of phenol, a significant

industrial process, with additional notes on other emerging applications. While the specific term

"Phenol--oxotitanium (2/1)" does not correspond to a commonly cited, discrete chemical

entity in the reviewed literature, it is representative of the active species in several titanium-

catalyzed reactions involving phenolic compounds. The protocols and data presented are

based on established research using well-characterized titanium catalysts such as titanium

silicates (e.g., TS-1) and oxotitanium complexes.

Application: Catalytic Hydroxylation of Phenol
The hydroxylation of phenol to produce dihydroxybenzenes, namely catechol and

hydroquinone, is a critical reaction in the fine chemicals industry. Titanium-based catalysts,

particularly titanium silicalite-1 (TS-1), have demonstrated high activity and selectivity for this

transformation.[1][2] The active species in these reactions are often described as peroxo-

titanium complexes formed by the interaction of the titanium centers with an oxidant, typically

hydrogen peroxide (H₂O₂).[1]
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The efficiency of phenol hydroxylation is influenced by various reaction parameters, including

temperature, solvent, and the nature of the catalyst. The following table summarizes key

performance data from studies on titanium-catalyzed phenol hydroxylation.
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Note: "-" indicates data not specified in the provided search results.

Experimental Protocol: Phenol Hydroxylation using a
Titanium Silicate Catalyst
This protocol provides a general procedure for the hydroxylation of phenol using a titanium

silicate catalyst and hydrogen peroxide.

Materials:
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Titanium Silicate Catalyst (e.g., TS-1)

Hydrogen Peroxide (30% aqueous solution)

Solvent (e.g., Acetone, Methanol)

Round-bottom flask

Condenser

Magnetic stirrer and hot plate

Oil bath

Procedure:

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve a known

amount of phenol in the chosen solvent.

Add the titanium silicate catalyst to the solution. The catalyst loading is typically in the range

of 0.8-2.0% by weight relative to phenol.[3]

Heat the reaction mixture to the desired temperature (typically 50-90 °C) in an oil bath with

vigorous stirring.[3]

Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide to the reaction

mixture over a period of time (e.g., 1 hour). The molar ratio of phenol to H₂O₂ is typically

between 2:1 and 8:1.[3]

Continue stirring the reaction mixture at the set temperature for the desired reaction time

(e.g., 3-24 hours).[1]

After the reaction is complete, cool the mixture to room temperature.

Separate the catalyst from the reaction mixture by filtration.

Analyze the product mixture using a suitable analytical technique (e.g., Gas

Chromatography) to determine the conversion of phenol and the selectivity for hydroquinone
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and catechol.
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Caption: Reaction pathway for phenol hydroxylation.
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Caption: General experimental workflow for phenol hydroxylation.

Other Applications of Titanium-Phenol Systems
While phenol hydroxylation is a major application, titanium complexes involving phenoxide

ligands are also utilized in other areas of organic synthesis.

Intramolecular Hydroamination
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Titanium phenoxide complexes have been explored as catalysts for the intramolecular

hydroamination of aminoalkenes.[4] Bulky phenol derivatives serve as effective ligands to

support this type of catalysis due to their steric and electronic properties.[4] This reaction is a

key method for the synthesis of nitrogen-containing heterocyclic compounds.

Nucleophilic Acyl Substitution
Oxotitanium acetylacetonate (TiO(acac)₂) has been identified as an efficient and water-tolerant

catalyst for nucleophilic acyl substitution reactions of esters with protic nucleophiles.[5] While

not directly a "Phenol--oxotitanium" species, this highlights the utility of oxotitanium complexes

in promoting important synthetic transformations.

Photocatalysis
Trinuclear oxo-titanium clusters with various organic ligands have been synthesized and their

photocatalytic activity has been investigated.[6] These complexes show potential in the

degradation of organic pollutants.[6] The organic ligands play a role in modulating the optical

band gaps of these materials.[6]

Synthesis of Oxo-Titanium Complexes
For researchers interested in preparing their own catalysts, the following is a general procedure

for the synthesis of trinuclear oxo-titanium clusters.

General Protocol for Trinuclear Oxo-Titanium Cluster
Synthesis
This protocol is based on the synthesis of complexes of the general formula

[Ti₃O(OⁱPr)₈(OOCR')₂].[6]

Materials:

Titanium(IV) isopropoxide

Carboxylic acid (e.g., 9-fluorenecarboxylic acid)

Tetrahydrofuran (THF)
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Isopropanol (ⁱPrOH)

Schlenk line and glassware

Procedure:

Under an inert atmosphere (e.g., argon) using standard Schlenk techniques, prepare a

solution of titanium(IV) isopropoxide in a 1:1 mixture of THF/ⁱPrOH.

In a separate flask, dissolve the desired carboxylic acid in the same solvent mixture.

Slowly add the carboxylic acid solution to the titanium(IV) isopropoxide solution with stirring

at room temperature. A typical molar ratio of alkoxide to acid is 4:1.[6]

Allow the resulting solution to stand for crystallization. Crystalline product may be collected

after several days.

Isolate the crystals by filtration, wash with a suitable solvent, and dry under vacuum.

Disclaimer: The provided protocols are intended as a general guide. Researchers should

consult the primary literature for specific reaction conditions and safety precautions. The

performance of these reactions can be highly dependent on the quality of reagents and the

specific catalyst used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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